

Application Notes & Protocols: Diethyl 2,3-quinolinedicarboxylate as a Strategic Synthetic Building Block

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Compound of Interest

Compound Name: *Diethyl 2,3-quinolinedicarboxylate*

Cat. No.: *B1588825*

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Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Introduction: The Strategic Value of Diethyl 2,3-quinolinedicarboxylate

Diethyl 2,3-quinolinedicarboxylate is a highly versatile heterocyclic compound that serves as a pivotal intermediate in organic synthesis. Its structure, featuring a rigid quinoline core functionalized with two reactive ester groups at the C2 and C3 positions, offers a unique platform for constructing complex molecular architectures. The strategic placement of these diethyl carboxylate groups provides chemists with precise handles for a variety of transformations, including hydrolysis, amidation, reduction, and cyclization.^[1] This allows for the systematic introduction of diverse functionalities, making it an invaluable precursor for novel therapeutic agents, agrochemicals, and advanced materials.^{[1][2]}

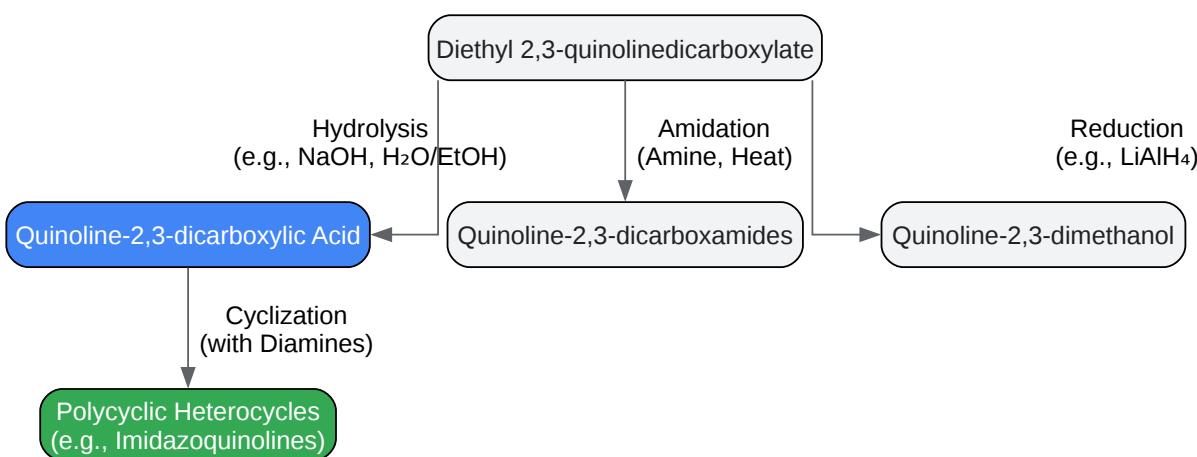
The quinoline scaffold itself is a well-established pharmacophore found in numerous biologically active compounds. By leveraging **Diethyl 2,3-quinolinedicarboxylate**, researchers can efficiently access a library of substituted quinolines, enabling the exploration of structure-activity relationships in drug discovery and the development of functional molecules with tailored properties.

Table 1: Physicochemical Properties of **Diethyl 2,3-quinolinedicarboxylate**

Property	Value	Reference
IUPAC Name	diethyl quinoline-2,3-dicarboxylate	[3]
Molecular Formula	C ₁₅ H ₁₅ NO ₄	[1][3]
Molecular Weight	273.28 g/mol	[3]
CAS Number	32413-08-4	[3]
Appearance	(Varies, typically solid)	
Canonical SMILES	CCOC(=O)C1=CC2=CC=CC=C2N=C1C(=O)OCC	[3]

Core Synthetic Transformations: Unlocking the Potential

The primary utility of **Diethyl 2,3-quinolinedicarboxylate** stems from the reactivity of its two ester groups. These can be manipulated in concert or selectively to build molecular complexity. The most fundamental transformations are the gateway to its broader applications.



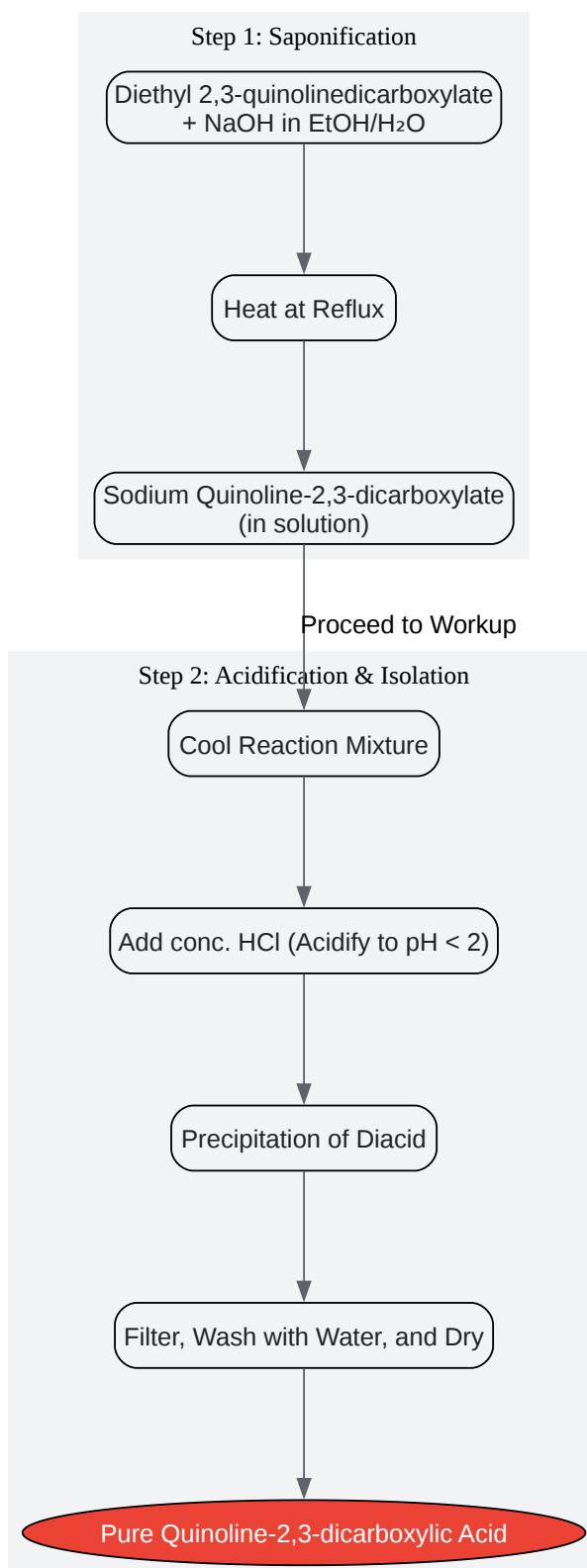
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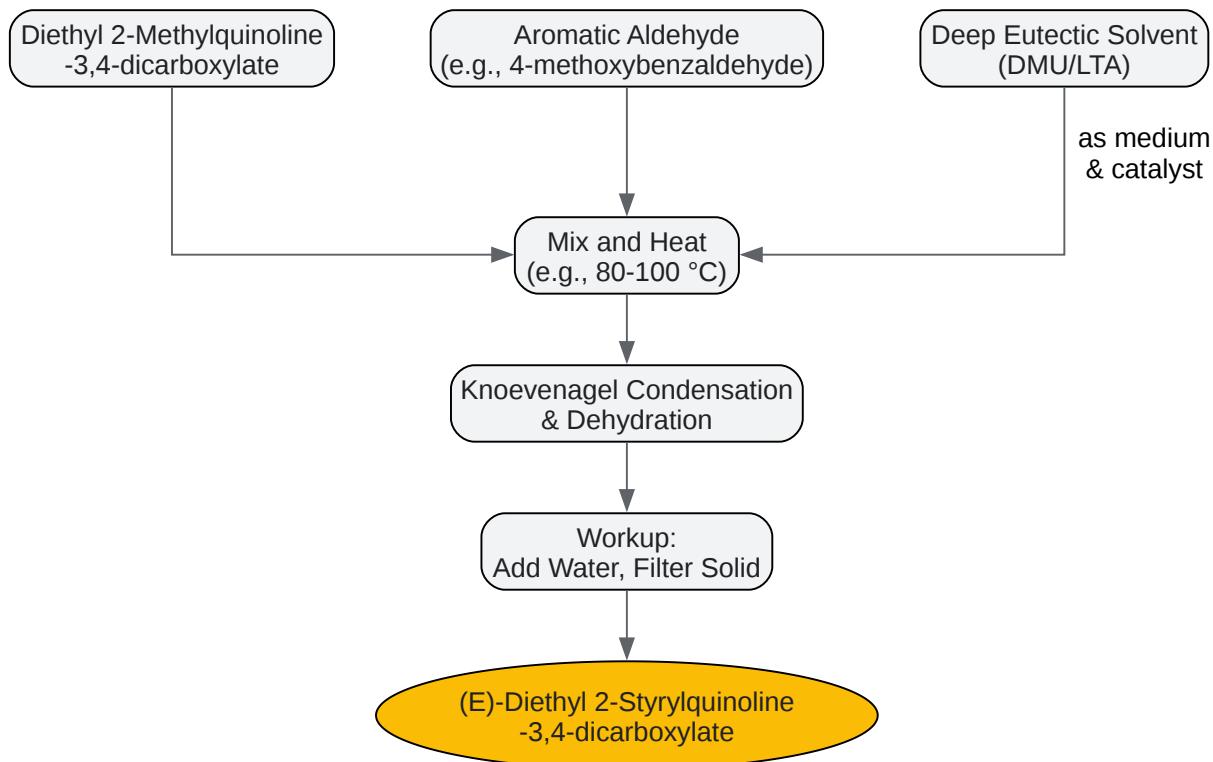
Caption: Key synthetic pathways originating from **Diethyl 2,3-quinolinedicarboxylate**.

Application Note 1: Synthesis of Quinoline-2,3-dicarboxylic Acid – A Key Intermediate for Agrochemicals

Context: Quinoline-2,3-dicarboxylic acid is a crucial precursor for the synthesis of imidazolinone herbicides.^[2] The established method involves the hydrolysis of its diethyl ester, **Diethyl 2,3-quinolinedicarboxylate**. This protocol details the saponification process to yield the dicarboxylic acid, which can then be converted into its anhydride for further elaboration.^[2]

Causality Behind the Protocol: The process begins with a base-mediated hydrolysis (saponification). A strong base like sodium hydroxide attacks the electrophilic carbonyl carbon of the ester groups. This irreversible reaction forms the sodium salt of the dicarboxylic acid, which is soluble in the aqueous-alcoholic medium. Subsequent acidification with a strong mineral acid, such as HCl, protonates the carboxylate salts, causing the less soluble dicarboxylic acid to precipitate out of the solution, allowing for its isolation. The use of an ethanol/water mixture ensures the initial miscibility of the organic ester and the aqueous base.





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